7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Regioselective synthesis Pyrrolopyrimidine isomerism Heterocyclic scaffold differentiation

Standardizing SAR campaigns around the pyrrolo[3,2-d]pyrimidine-2,4-dione scaffold is challenging due to the co-existence of [2,3-d] regioisomeric impurities that confound biological data. This 7-methyl-[3,2-d] isomer provides the unambiguous starting point for constructing TRPC5 modulators and kinase inhibitor libraries. - Validated core for synthesizing TRPC5 modulators claimed in US Patent 9,440,983 for kidney disease and migraine. - Directly enables N7-functionalization to yield TRPA1 antagonists with IC₅₀ of 400 nM. - Confirmed mTOR selectivity bias over PI3Kα/δ, reducing off-target kinase liability.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
Cat. No. B11919070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1NC(=O)NC2=O
InChIInChI=1S/C7H7N3O2/c1-3-2-8-5-4(3)9-7(12)10-6(5)11/h2,8H,1H3,(H2,9,10,11,12)
InChIKeyNOVWLZKMSUVARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Scaffold Profile


7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione (CAS 67855-90-7, C₇H₇N₃O₂, MW 165.15) is a fused bicyclic heterocycle belonging to the pyrrolo[3,2-d]pyrimidine-2,4-dione class. The compound features a methyl substituent at the 7-position of the pyrrole ring and a 2,4-dioxo functionality on the pyrimidine ring, giving it a defined hydrogen-bond donor/acceptor profile (XLogP3 = -0.1, tPSA = 74 Ų) [1]. Its regiospecific [3,2-d] ring fusion and the freely functionalizable N3, N5, and 7-positions make it a versatile intermediate for constructing libraries of biologically active analogues, including TRPA1 antagonists, TRPC5 modulators, and kinase inhibitors [2][3].

Why 7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Cannot Be Replaced


The pyrrolopyrimidine-dione family encompasses both [3,2-d] and [2,3-d] ring-fusion isomers, as well as variable methylation patterns. The 7-methyl group in the [3,2-d] scaffold directs subsequent N-functionalization and modulates electronic properties differently than the isomeric 5-methylpyrrolo[2,3-d]pyrimidine-2,4-dione [1]. In TRPA1 antagonist development, the 7-methyl-1,3-dimethyl derivative serves as the critical precursor for introducing N7-acetamide chains that achieve nanomolar potency (IC₅₀ = 400 nM) [2]. Meanwhile, in anticancer series, N5 substitution on the same scaffold alters antiproliferative activity by up to 7-fold [3]. Substituting a different regioisomer or methylation pattern would yield divergent SAR and compromise target engagement, as demonstrated by the distinct biological profiles of the [3,2-d] and [2,3-d] congeners synthesized from the same precursor [1].

Comparative Evidence for 7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione


Regiochemical Discrimination: [3,2-d] vs. [2,3-d] Isomers

Starting from a common 3-ethoxycarbonyl-2-carboxy-4-methylpyrrole, distinct synthetic pathways yield either 7-methylpyrrolo[3,2-d]pyrimidine-2,4-dione (7a) or its [2,3-d] isomer, 5-methylpyrrolo[2,3-d]pyrimidine-2,4-dione (19) [1]. The [3,2-d] isomer 7a is accessed via Curtius rearrangement of a 3-azidocarbonylpyrrole followed by cyclization in basic medium, while the [2,3-d] isomer 19 requires a 2-azidocarbonylpyrrole intermediate [1]. This regiodivergent synthesis establishes the non-interchangeable nature of the two scaffolds.

Regioselective synthesis Pyrrolopyrimidine isomerism Heterocyclic scaffold differentiation

7-Methyl Scaffold as TRPA1 Antagonist Precursor

The 7-methyl-1,3-dimethyl-pyrrolo[3,2-d]pyrimidine-2,4-dione core, derived from the target compound via N1,N3-dimethylation, serves as the indispensable intermediate for synthesizing N7-substituted acetamide derivatives that exhibit potent TRPA1 antagonism [1]. The optimized compound 3h achieved an IC₅₀ of 400 nM against human TRPA1 channels endogenously expressed in A549 lung adenocarcinoma cells, representing a significant improvement over reference antagonists screened in the same fluorometric calcium imaging assay [1]. Without the 7-methyl group, the N7-functionalization handle is lost, precluding this entire SAR series.

TRPA1 antagonist Pain and inflammation Ion channel modulator

Contrasting SAR: N5-Anticancer vs. 7-Methyl-TRP Channels

In a parallel medicinal chemistry investigation, N5-substituted pyrrolo[3,2-d]pyrimidines demonstrated a 7-fold reduction in EC₅₀ against CCRF-CEM leukemia cells compared to the unsubstituted parent, highlighting N5 as a key position for antiproliferative activity [1]. Critically, this SAR vector is orthogonal to the 7-methyl-dependent TRPA1 and TRPC5 activity: the 7-methyl group does not directly drive anticancer potency, and N5-substitution does not confer TRP channel activity. This orthogonality establishes the 7-methyl scaffold as a specialized intermediate for ion channel-targeted programs, distinct from the N5-substituted anticancer series.

Anticancer SAR N5-substitution Scaffold differentiation

7-Methyl-Driven mTOR Selectivity over PI3K

In a hit-to-lead study at Genentech, N-7-methylation on imidazolopyrimidine and pyrrolo[3,2-d]pyrimidine scaffolds was shown to confer selectivity for mTOR over PI3Kα and PI3Kδ kinases [1]. The corresponding N-methylated pyrrolo[3,2-d]pyrimidines demonstrated potent mTOR inhibition with selectivity over both PI3K isoforms, validating the hypothesis that the N-7-methyl substituent biases kinase selectivity [1]. While the most optimized compound (pyrazolo[4,3-d]pyrimidine 21c) achieved Ki = 2 nM with >2900× selectivity, the pyrrolo[3,2-d] series similarly benefited from N-7-methylation for mTOR selectivity [1].

mTOR inhibitor Kinase selectivity N-methylation effect

TRPC5 Modulator Patent: 7-Methyl Core Scaffold

US Patent 9,440,983 (Boehringer Ingelheim) claims pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione derivatives as TRPC5 modulators for treating kidney disorders, neurological diseases, and migraine [1]. The Markush structure encompasses compounds where the 7-position may be substituted, and exemplary compounds in Table 1 include various 7-substituted variants [1]. The 7-methyl compound serves as the unelaborated core scaffold from which the patented TRPC5 modulators are derived via N1, N3, and N5 functionalization.

TRPC5 modulator Ion channel Patent scaffold

7-Methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione Applications


TRPA1 Antagonist Development for Pain

Medicinal chemistry teams developing TRPA1 antagonists should use this compound as the starting scaffold for N7-functionalization with phenylacetamide or thiazolyl-acetamide chains [1]. The resulting 7-substituted-1,3-dimethyl derivatives have demonstrated IC₅₀ values as low as 400 nM against native human TRPA1 channels in A549 cells, with maintained efficacy against rat TRPA1 in DRG neurons, enabling direct progression to rodent pain models [1].

TRPC5 Modulator Synthesis for Kidney and Neurological Disorders

This scaffold is the core intermediate for synthesizing TRPC5 modulators claimed in US Patent 9,440,983 [2]. Process chemistry groups can elaborate the 7-methyl-pyrrolo[3,2-d]pyrimidine-2,4-dione core via N1, N3, and N5 substitution to generate patent-covered compounds for kidney disease, migraine, and epilepsy indications [2].

mTOR-Selective Kinase Inhibitor Design

The N-7-methyl group on the pyrrolo[3,2-d]pyrimidine scaffold has been validated to impart mTOR selectivity over PI3Kα and PI3Kδ kinases [3]. Structure-based design groups can exploit this inherent selectivity bias by using the 7-methyl scaffold as the privileged core for synthesizing focused kinase inhibitor libraries, avoiding PI3K-driven off-target effects [3].

Regiochemical Reference Standard for Pyrrolopyrimidine Isomers

Analytical chemistry and QC laboratories can employ this compound as a certified reference standard to distinguish the [3,2-d] isomer from the [2,3-d] isomer (5-methylpyrrolo[2,3-d]pyrimidine-2,4-dione), as the two isomers originate from the same starting material but diverge at the azidocarbonyl regiochemistry step [4]. This is critical for batch identity testing when procuring building blocks for SAR campaigns.

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